3-O-Decylellagic acid 3-O-Decylellagic acid
Brand Name: Vulcanchem
CAS No.: 110007-19-7
VCID: VC20747475
InChI: InChI=1S/C24H26O8/c1-2-3-4-5-6-7-8-9-10-30-20-16(26)12-14-18-17-13(24(29)32-22(18)20)11-15(25)19(27)21(17)31-23(14)28/h11-12,25-27H,2-10H2,1H3
SMILES: CCCCCCCCCCOC1=C(C=C2C3=C1OC(=O)C4=CC(=C(C(=C43)OC2=O)O)O)O
Molecular Formula: C24H26O8
Molecular Weight: 442.5 g/mol

3-O-Decylellagic acid

CAS No.: 110007-19-7

Cat. No.: VC20747475

Molecular Formula: C24H26O8

Molecular Weight: 442.5 g/mol

* For research use only. Not for human or veterinary use.

3-O-Decylellagic acid - 110007-19-7

CAS No. 110007-19-7
Molecular Formula C24H26O8
Molecular Weight 442.5 g/mol
IUPAC Name 7-decoxy-6,13,14-trihydroxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione
Standard InChI InChI=1S/C24H26O8/c1-2-3-4-5-6-7-8-9-10-30-20-16(26)12-14-18-17-13(24(29)32-22(18)20)11-15(25)19(27)21(17)31-23(14)28/h11-12,25-27H,2-10H2,1H3
Standard InChI Key IOLJKBSBRLZDIU-UHFFFAOYSA-N
SMILES CCCCCCCCCCOC1=C(C=C2C3=C1OC(=O)C4=CC(=C(C(=C43)OC2=O)O)O)O
Canonical SMILES CCCCCCCCCCOC1=C(C=C2C3=C1OC(=O)C4=CC(=C(C(=C43)OC2=O)O)O)O

Synthetic Pathways

Synthesis of 3-O-Decylellagic acid typically involves the modification of ellagic acid through alkylation processes. The introduction of the decyl group can be achieved via various organic synthesis techniques, including:

  • Alkylation Reactions: Utilizing alkyl halides in the presence of a base to attach the decyl group to the hydroxyl group at the 3-position.

  • Esterification: Creating esters with fatty alcohols to enhance solubility and bioavailability.

Anticancer Effects

Studies have shown that ellagic acid and its derivatives, including 3-O-Decylellagic acid, can inhibit tumor growth and reduce cancer cell proliferation. Notably:

  • Mechanism of Action: The compound may modulate cellular signaling pathways involved in apoptosis and cell cycle regulation.

  • In Vivo Studies: Research suggests that dietary intake of ellagic acid can reduce the formation of DNA adducts associated with carcinogens.

Anti-inflammatory Effects

The anti-inflammatory properties of 3-O-Decylellagic acid contribute to its potential therapeutic applications in treating inflammatory diseases.

Nutraceuticals and Dietary Supplements

Given its health benefits, there is potential for incorporating 3-O-Decylellagic acid into nutraceutical formulations aimed at promoting health and preventing disease.

Pharmaceutical Development

Further research into the pharmacological properties of this compound could lead to the development of new therapeutic agents targeting cancer and other diseases characterized by oxidative stress and inflammation.

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